molecular formula C6H6BF2NO2 B581319 (5-Amino-2,3-difluorophenyl)boronic acid CAS No. 1150114-58-1

(5-Amino-2,3-difluorophenyl)boronic acid

Cat. No.: B581319
CAS No.: 1150114-58-1
M. Wt: 172.926
InChI Key: SYFBUWWMOYGQOG-UHFFFAOYSA-N
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Description

(5-Amino-2,3-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H6BF2NO2 and a molecular weight of 172.93 g/mol . This compound is characterized by the presence of an amino group at the 5-position and two fluorine atoms at the 2- and 3-positions on the phenyl ring, along with a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

(5-Amino-2,3-difluorophenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

Boronic acids, including “(5-Amino-2,3-difluorophenyl)boronic acid”, have been gaining interest in medicinal chemistry . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests that further studies with boronic acids could lead to the development of new promising drugs .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2,3-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-amino-2,3-difluoroiodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2,3-difluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: DMF, toluene, ethanol

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of 5-amino-2,3-difluorophenol

    Substitution: Formation of substituted derivatives with various functional groups

Comparison with Similar Compounds

(5-Amino-2,3-difluorophenyl)boronic acid can be compared with other similar boronic acids, such as:

The presence of the amino group in this compound provides additional functionalization options, making it a unique and valuable compound in organic synthesis.

Properties

IUPAC Name

(5-amino-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFBUWWMOYGQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675022
Record name (5-Amino-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-58-1
Record name (5-Amino-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,3-difluorophenylboronic acid
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